molecular formula C12H12N2O2S B14141944 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate CAS No. 88820-04-6

1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14141944
CAS No.: 88820-04-6
M. Wt: 248.30 g/mol
InChI Key: HQMCNBHXLQSDFV-UHFFFAOYSA-N
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Description

1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is a heterocyclic compound that contains a quinoxaline core with a thiophene ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate typically involves the reaction of a quinoxaline derivative with a thiophene-containing reagent under specific conditions. One common method involves the use of a cyclization reaction where the quinoxaline core is formed first, followed by the introduction of the thiophene ring through a substitution reaction. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as palladium or copper, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline and thiophene derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-3-(thiophen-2-yl)-isochroman-4-carboxylic acid methyl ester: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    Chalcone derivatives: Contain a thiophene ring and exhibit similar biological activities, such as antimicrobial and anticancer effects.

Uniqueness

1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is unique due to its specific combination of a quinoxaline core and a thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

CAS No.

88820-04-6

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

4-oxido-3-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2S/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2

InChI Key

HQMCNBHXLQSDFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CS3)[O-]

Origin of Product

United States

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